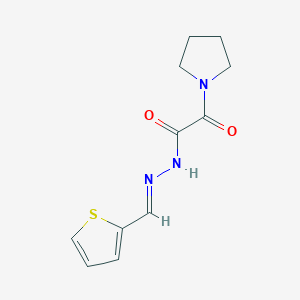
N-allyl-N'-(3-chlorophenyl)ethanediamide
Vue d'ensemble
Description
N-allyl-N'-(3-chlorophenyl)ethanediamide, commonly known as ACE, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. ACE is a white crystalline solid that belongs to the class of amides and is widely used as a starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of ACE is not fully understood, but it is believed to involve the inhibition of enzymes such as histone deacetylases and carbonic anhydrases. Histone deacetylases are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Carbonic anhydrases are enzymes that catalyze the hydration of carbon dioxide, which is important for pH regulation and ion transport. Inhibition of these enzymes by ACE can lead to changes in cellular processes and ultimately affect cell viability.
Biochemical and Physiological Effects:
ACE has been shown to exhibit biochemical and physiological effects in various cell lines and animal models. ACE has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. ACE has also been shown to inhibit the growth of fungi and bacteria, which can lead to the development of new antimicrobial agents. In animal models, ACE has been shown to exhibit anti-inflammatory and analgesic effects, which can be useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ACE has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. ACE can be easily synthesized using commercially available starting materials, and the product can be obtained in high purity by simple filtration and recrystallization. ACE is also relatively non-toxic, which makes it suitable for use in cell culture and animal studies. However, ACE also has some limitations for lab experiments, including its limited solubility in water and its potential for degradation under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
Orientations Futures
There are several future directions for the scientific research on ACE. One direction is to explore the potential of ACE as a therapeutic agent for various diseases such as cancer, fungal infections, and bacterial infections. Another direction is to investigate the mechanism of action of ACE in more detail, which can lead to the development of new drugs that target specific enzymes. Additionally, the synthesis of new compounds based on ACE can lead to the development of new materials with unique properties and potential applications in various fields.
Applications De Recherche Scientifique
ACE has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, ACE has been shown to exhibit anticancer, antifungal, and antibacterial activities. ACE has also been used as a starting material for the synthesis of other compounds with potential therapeutic applications. In material science, ACE has been used as a building block for the synthesis of metal-organic frameworks with tunable properties. In catalysis, ACE has been used as a ligand for the synthesis of transition metal complexes with potential applications in catalysis.
Propriétés
IUPAC Name |
N'-(3-chlorophenyl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-6-13-10(15)11(16)14-9-5-3-4-8(12)7-9/h2-5,7H,1,6H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYIFNCREMZMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848620.png)
![N-(tert-butyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848629.png)

![N-cyclopentyl-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848645.png)

![N-allyl-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848674.png)
![2-[2-(4-bromobenzylidene)hydrazino]-N-(tert-butyl)-2-oxoacetamide](/img/structure/B3848676.png)


![5-(2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3848703.png)
![4-[2-(4-chlorophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848705.png)
![1,7,8,9,10,10-hexachloro-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3848718.png)
![4-(trifluoromethyl)-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B3848723.png)